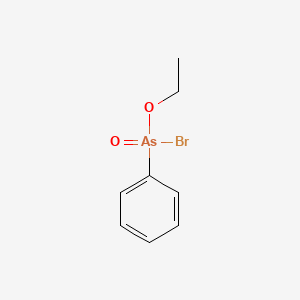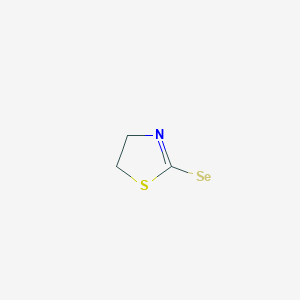
Thiazolidin-2-selone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidin-2-selone is a heterocyclic compound characterized by a five-membered ring containing sulfur, nitrogen, and selenium atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of selenium in the ring structure imparts distinct reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiazolidin-2-selone can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with carbon diselenide in the presence of a base, such as sodium hydroxide, to form the desired this compound. The reaction typically proceeds under mild conditions and yields the product in good purity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and reusable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolidin-2-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions
Major Products Formed: The major products formed from these reactions include selenoxides, selenones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thiazolidin-2-selone has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and antioxidant properties, making it a potential candidate for drug development.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The biological activity of thiazolidin-2-selone is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation.
Pathways Involved: this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. .
Vergleich Mit ähnlichen Verbindungen
Thiazolidin-2-selone can be compared with other similar compounds, such as thiazolidin-2-one and thiazolidin-2,4-dione:
Thiazolidin-2-one: This compound lacks the selenium atom and exhibits different reactivity and biological activity. It is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Thiazolidin-2,4-dione: This compound contains an additional carbonyl group, which significantly alters its chemical properties and biological activity. .
Uniqueness of this compound: The presence of selenium in this compound imparts unique reactivity and biological activity, distinguishing it from other thiazolidine derivatives. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Eigenschaften
CAS-Nummer |
63369-86-8 |
|---|---|
Molekularformel |
C3H4NSSe |
Molekulargewicht |
165.11 g/mol |
InChI |
InChI=1S/C3H4NSSe/c6-3-4-1-2-5-3/h1-2H2 |
InChI-Schlüssel |
ZNKBREDDBIAHSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

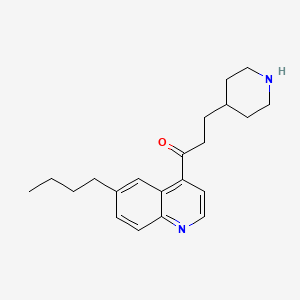
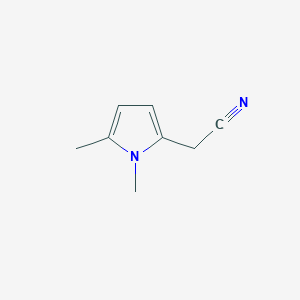

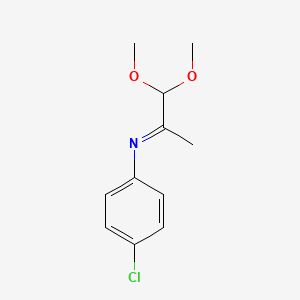
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
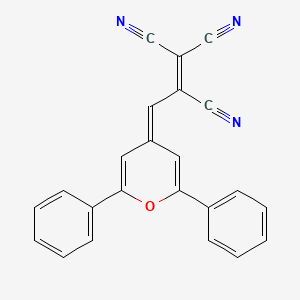
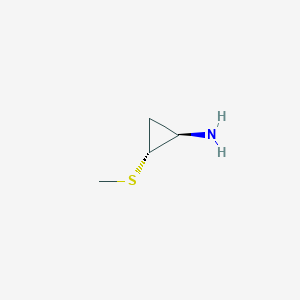
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
